2-Aminooctadec-4-ene-1,3-diol
2-Aminooctadec-4-ene-1,3-diol
2-aminooctadec-4-ene-1,3-diol is a 2-aminooctadecene-1,3-diol having its double bond at position 4.
Sphingosine, also known as (4e)-sphingenine, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Sphingosine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sphingosine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Sphingosine can be found anywhere throughout the human cell, such as in endoplasmic reticulum, mitochondria, membrane (predicted from logP), and cytoplasm. Sphingosine exists in all eukaryotes, ranging from yeast to humans. Sphingosine participates in a number of enzymatic reactions. In particular, Sphingosine can be converted into sphingosine 1-phosphate through its interaction with the enzyme sphingosine kinase 2. In addition, Sphingosine can be biosynthesized from sphingosine 1-phosphate through its interaction with the enzyme sphingosine-1-phosphate phosphatase 2. In humans, sphingosine is involved in the sphingolipid metabolism pathway, the globoid cell leukodystrophy pathway, and the metachromatic leukodystrophy (MLD) pathway. Sphingosine is also involved in a few metabolic disorders, which include the gaucher disease pathway, the fabry disease pathway, and the krabbe disease pathway.
Sphingosine, also known as (4e)-sphingenine, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Sphingosine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sphingosine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Sphingosine can be found anywhere throughout the human cell, such as in endoplasmic reticulum, mitochondria, membrane (predicted from logP), and cytoplasm. Sphingosine exists in all eukaryotes, ranging from yeast to humans. Sphingosine participates in a number of enzymatic reactions. In particular, Sphingosine can be converted into sphingosine 1-phosphate through its interaction with the enzyme sphingosine kinase 2. In addition, Sphingosine can be biosynthesized from sphingosine 1-phosphate through its interaction with the enzyme sphingosine-1-phosphate phosphatase 2. In humans, sphingosine is involved in the sphingolipid metabolism pathway, the globoid cell leukodystrophy pathway, and the metachromatic leukodystrophy (MLD) pathway. Sphingosine is also involved in a few metabolic disorders, which include the gaucher disease pathway, the fabry disease pathway, and the krabbe disease pathway.
Brand Name:
Vulcanchem
CAS No.:
123-78-4
VCID:
VC0013886
InChI:
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1
SMILES:
CCCCCCCCCCCCCC=CC(C(CO)N)O
Molecular Formula:
C18H37NO2
Molecular Weight:
299.5 g/mol
2-Aminooctadec-4-ene-1,3-diol
CAS No.: 123-78-4
Reference Standards
VCID: VC0013886
Molecular Formula: C18H37NO2
Molecular Weight: 299.5 g/mol
CAS No. | 123-78-4 |
---|---|
Product Name | 2-Aminooctadec-4-ene-1,3-diol |
Molecular Formula | C18H37NO2 |
Molecular Weight | 299.5 g/mol |
IUPAC Name | (E,2S,3R)-2-aminooctadec-4-ene-1,3-diol |
Standard InChI | InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1 |
Standard InChIKey | WWUZIQQURGPMPG-KRWOKUGFSA-N |
Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
SMILES | CCCCCCCCCCCCCC=CC(C(CO)N)O |
Canonical SMILES | CCCCCCCCCCCCCC=CC(C(CO)N)O |
Appearance | Unit:25 mgSolvent:nonePurity:98+%Physical solid |
Melting Point | 67 °C |
Physical Description | Solid |
Description | 2-aminooctadec-4-ene-1,3-diol is a 2-aminooctadecene-1,3-diol having its double bond at position 4. Sphingosine, also known as (4e)-sphingenine, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Sphingosine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sphingosine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Sphingosine can be found anywhere throughout the human cell, such as in endoplasmic reticulum, mitochondria, membrane (predicted from logP), and cytoplasm. Sphingosine exists in all eukaryotes, ranging from yeast to humans. Sphingosine participates in a number of enzymatic reactions. In particular, Sphingosine can be converted into sphingosine 1-phosphate through its interaction with the enzyme sphingosine kinase 2. In addition, Sphingosine can be biosynthesized from sphingosine 1-phosphate through its interaction with the enzyme sphingosine-1-phosphate phosphatase 2. In humans, sphingosine is involved in the sphingolipid metabolism pathway, the globoid cell leukodystrophy pathway, and the metachromatic leukodystrophy (MLD) pathway. Sphingosine is also involved in a few metabolic disorders, which include the gaucher disease pathway, the fabry disease pathway, and the krabbe disease pathway. |
Synonyms | 2-Amino-4-octadecene-1,3-diol; trans-4-Sphingenine; Erythrosphingosine; (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol; (-)-Sphingosine; |
Reference | 1. A. Merrill, Jr., The Journal of Biological Chemistry, Vol. 277(29) pp. 25843–25846, 20022. J. Shayman, Kidney International, Vol. 58 pp. 11-26, 20003. Y. Hannun and R. Bell, Vol. 235:4789 pp. 670, 19874. V. Nava et al., Cancer Research, Vol. 60 pp. 4468-4474, 2000 |
PubChem Compound | 5280335 |
Last Modified | Dec 23 2021 |
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